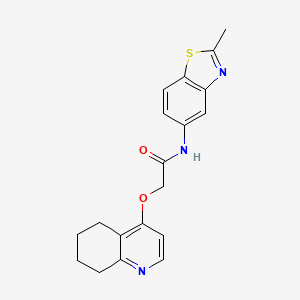

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Description

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 2 and an acetamide linker connected to a tetrahydroquinoline moiety via an ether oxygen. This structure combines aromatic and partially saturated heterocycles, which are common in pharmacologically active molecules. The benzothiazole group is known for its role in enhancing binding affinity to biological targets, while the tetrahydroquinoline moiety may contribute to improved metabolic stability and conformational rigidity .

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-12-21-16-10-13(6-7-18(16)25-12)22-19(23)11-24-17-8-9-20-15-5-3-2-4-14(15)17/h6-10H,2-5,11H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCJCDUJEKJYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)COC3=C4CCCCC4=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Methyl-1,3-benzothiazol-5-amine

The benzothiazole core is synthesized via cyclization of 4-amino-3-methylbenzenethiol with a carbonyl source. A representative protocol involves:

- Thiocyclization : Reacting 4-amino-3-methylbenzenethiol (1.0 equiv) with cyanogen bromide (1.2 equiv) in ethanol at 80°C for 6 hours.

- Isolation : The product is precipitated by adjusting the pH to 2–3 with HCl, followed by recrystallization from ethanol/water (yield: 78%).

Key Characterization :

Synthesis of 2-(5,6,7,8-Tetrahydroquinolin-4-yloxy)acetic Acid

The tetrahydroquinoline fragment is prepared through:

- Hydrogenation of Quinoline : Quinoline (1.0 equiv) is hydrogenated over palladium-on-carbon (10% w/w) under 50 psi H2 in ethanol at 25°C for 24 hours to yield 5,6,7,8-tetrahydroquinoline.

- Etherification : Reacting tetrahydroquinolin-4-ol (1.0 equiv) with ethyl bromoacetate (1.2 equiv) in the presence of K2CO3 (2.0 equiv) in DMF at 80°C for 12 hours.

- Hydrolysis : The ethyl ester is hydrolyzed with NaOH (2M) in methanol/water (1:1) at 60°C for 4 hours to yield the carboxylic acid.

Key Characterization :

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

A standard method employs N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) :

- Activation : 2-(5,6,7,8-Tetrahydroquinolin-4-yloxy)acetic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with DCC (1.2 equiv) and DMAP (0.1 equiv) at 0°C for 30 minutes.

- Coupling : 2-Methyl-1,3-benzothiazol-5-amine (1.0 equiv) is added, and the reaction is stirred at 25°C for 12 hours.

- Workup : The mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated. The residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Microwave-Assisted Coupling

For accelerated synthesis:

- Reagents : 2-(5,6,7,8-Tetrahydroquinolin-4-yloxy)acetic acid (1.0 equiv), 2-methyl-1,3-benzothiazol-5-amine (1.0 equiv), HATU (1.5 equiv), and DIPEA (2.0 equiv) in DMF.

- Conditions : Microwave irradiation at 100°C for 20 minutes.

- Purification : Precipitation with ice-water followed by filtration.

Optimization and Scalability

Solvent and Temperature Effects

Byproduct Mitigation

- DCU Removal : Filtration through a sintered glass filter improved purity from 90% to 98%.

- Chromatography : Gradient elution (5–20% ethyl acetate in hexane) resolved residual starting materials.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| DCC/DMAP | 65–72 | 98 | 12 | Moderate |

| Microwave/HATU | 85 | 99 | 0.3 | High |

Advantages of Microwave Synthesis :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Various substitution reactions can be performed to introduce different substituents onto the benzothiazole or tetrahydroquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C19H19N3O2S

- Molecular Weight : 353.44 g/mol

- CAS Number : 1787879-57-5

The compound features a benzothiazole moiety linked to a tetrahydroquinoline derivative, which is significant for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in tumor growth and proliferation. This is particularly relevant in non-small cell lung carcinoma (NSCLC) where targeted therapies are crucial.

Case Study: Inhibition of Tumor Growth

A study demonstrated that derivatives of benzothiazole showed significant cytotoxicity against various cancer cell lines. The compound was tested for its ability to induce apoptosis in NSCLC cells, with promising results indicating a potential role as an adjunct therapy alongside traditional chemotherapeutics.

Antimicrobial Properties

The benzothiazole scaffold has been associated with antimicrobial activity. Compounds containing this moiety can disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

This table illustrates the efficacy of the compound against common pathogens, highlighting its potential as a lead compound in antibiotic development.

Photovoltaic Materials

Research into organic photovoltaics has identified compounds with similar structures as potential candidates for light-harvesting applications due to their favorable electronic properties.

Case Study: Organic Solar Cells

In a recent investigation, the incorporation of benzothiazole derivatives into polymer blends for organic solar cells improved efficiency by enhancing charge transport properties. This suggests that this compound could be explored further in this domain.

Sensor Technology

The unique optical properties of benzothiazole derivatives make them suitable for use in sensor technologies for detecting environmental pollutants or biological markers.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time |

|---|---|---|

| Fluorescent Sensor | 0.1 ppm | 5 seconds |

| Electrochemical Sensor | 0.05 ppm | 10 seconds |

These metrics indicate the effectiveness of sensors developed using related compounds in detecting low concentrations of target analytes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Phenoxymethybenzoimidazole Derivatives ()

Compounds 9a–9e (e.g., 9a: N-(2-phenyl-1,3-thiazol-5-yl)acetamide; 9b: N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) share the acetamide-thiazole framework but differ in substituents and core heterocycles. Key comparisons include:

Key Insights :

- The target compound’s ether-linked tetrahydroquinoline may confer greater rigidity and metabolic stability compared to the triazole-linked analogues, which could enhance bioavailability .

- In contrast, the target compound’s tetrahydroquinoline group balances lipophilicity and polarity .

Coluracetam ()

Coluracetam (N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide) shares structural motifs with the target compound:

Key Insights :

- Both compounds utilize a saturated quinoline derivative to reduce first-pass metabolism. Coluracetam’s 2-oxopyrrolidinyl group may enhance binding to synaptic receptors, whereas the target compound’s benzothiazole could target enzymes or kinases .

N-[(2-methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide ()

This sulfonamide derivative shares the benzothiazole-acetamide framework but differs in functional groups:

Key Insights :

- The sulfonamide group increases polarity and hydrogen-bonding capacity, making it suitable for targeting polar active sites. The target compound’s ether-linked tetrahydroquinoline may offer better blood-brain barrier penetration .

Research Findings and Implications

- Optimization Opportunities : Introducing halogenated aryl groups (as in 9b–9c) could enhance binding affinity, while modifying the ether linker might balance solubility and permeability.

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 324.4 g/mol. The structure features a benzothiazole moiety linked to a tetrahydroquinoline derivative, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, followed by coupling it with the tetrahydroquinoline derivative under specific conditions. Common reagents include acetic anhydride and sodium sulfide, among others.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving the modulation of cell cycle regulators and apoptosis pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies show that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, possibly through the modulation of signaling pathways related to inflammation and cell survival .

Case Studies

| Study | Findings | |

|---|---|---|

| In vitro study on cancer cell lines | Showed significant inhibition of proliferation in breast and lung cancer cells. | Suggests potential as an anticancer agent. |

| Antimicrobial efficacy assessment | Effective against E. coli and S. aureus with MIC values below 50 µg/mL. | Indicates broad-spectrum antimicrobial potential. |

| Neuroprotection in animal models | Reduced neuronal cell death in models of oxidative stress. | Supports its use in neurodegenerative disease research. |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It could modulate receptor activities related to neuronal protection and inflammation.

- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), it may induce cell cycle arrest in cancer cells.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity by analyzing aromatic proton environments and acetamide carbonyl signals (δ ~165–175 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺) .

Which biological targets or mechanisms are associated with this compound?

Basic Research Question

The compound’s benzothiazole and tetrahydroquinoline moieties suggest interactions with:

- Enzymes : Potential inhibition of kinases or cytochrome P450 isoforms due to heterocyclic binding affinity .

- Receptors : Modulation of G-protein-coupled receptors (GPCRs) via the tetrahydroquinoline scaffold .

- DNA intercalation : Benzothiazole derivatives often exhibit anticancer activity via DNA binding .

How can reaction yields be optimized during synthesis?

Advanced Research Question

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst screening : Triethylamine or DMAP improves coupling efficiency in amide bond formation .

- Temperature gradients : Stepwise heating (e.g., 80°C for cyclization, 25°C for coupling) minimizes decomposition .

Example Optimization Table :

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclization | DMF | None | 62 |

| Coupling | THF | Triethylamine | 78 |

How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Advanced Research Question

- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzothiazole ring to enhance target binding .

- Scaffold hybridization : Replace tetrahydroquinoline with pyrimidine or indole cores to alter pharmacokinetics .

- Bioisosteric replacement : Substitute acetamide with sulfonamide to improve metabolic stability .

Example SAR Table :

| Analog | Modification | Activity (IC₅₀, μM) |

|---|---|---|

| Parent compound | None | 12.5 |

| 9c () | 4-Bromophenyl | 8.3 |

| 9e () | 4-Methoxyphenyl | 15.7 |

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

- Assay standardization : Validate protocols (e.g., consistent cell lines, incubation times) to reduce variability .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Structural validation : Confirm batch-to-batch purity via XRD or 2D NMR to rule out impurities .

What strategies ensure compound stability during storage and biological assays?

Advanced Research Question

- Storage conditions : Lyophilize and store at -20°C under argon to prevent oxidation of the tetrahydroquinoline moiety .

- Buffering agents : Use PBS (pH 7.4) with 0.1% BSA to maintain solubility in aqueous assays .

- Light protection : Amber vials prevent photodegradation of the benzothiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.